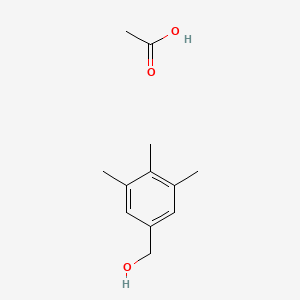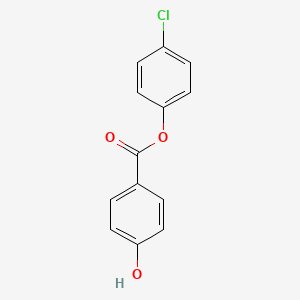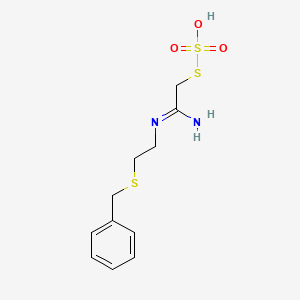
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a thiosulfate group, which is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate typically involves the reaction of benzylthioethylamine with formaldehyde and thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, reduction, and purification to achieve high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance production rates and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfones.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The benzylthioethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reactivity and selectivity.
Major Products Formed
Major products formed from these reactions include sulfonates, sulfones, thiols, and sulfides. These products have diverse applications in chemical synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound’s ability to donate sulfur atoms makes it a valuable tool in modulating redox reactions and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Thiosulfate: Commonly used in medical and industrial applications, known for its ability to neutralize cyanide poisoning.
Benzylthioethylamine: A precursor in the synthesis of S-((N-(2-Benzylthioethyl)amidino)methyl) hydrogen thiosulfate, used in organic synthesis.
Sulfonates and Sulfones: Products of oxidation reactions involving thiosulfate compounds, used in pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of thiosulfate with the functional versatility of benzylthioethyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
40283-98-5 |
|---|---|
Fórmula molecular |
C11H16N2O3S3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylsulfanylmethylbenzene |
InChI |
InChI=1S/C11H16N2O3S3/c12-11(9-18-19(14,15)16)13-6-7-17-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,12,13)(H,14,15,16) |
Clave InChI |
RVIZCXZRYPJRIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCCN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


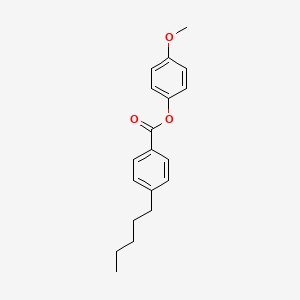

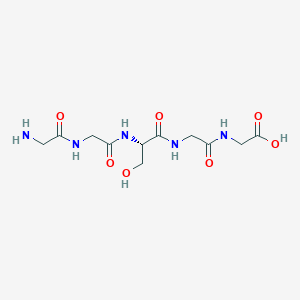
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
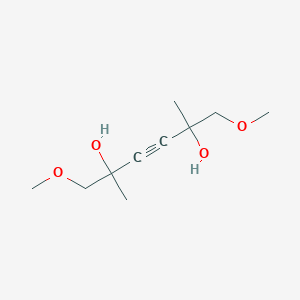
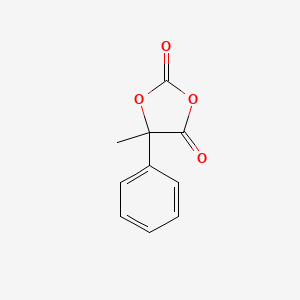
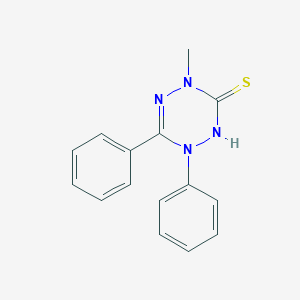
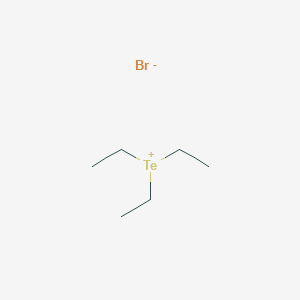
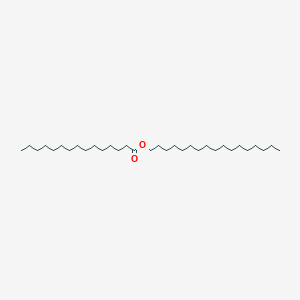
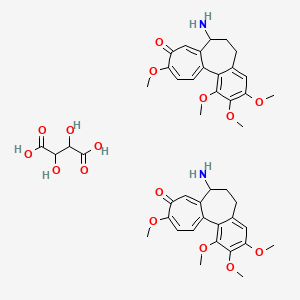
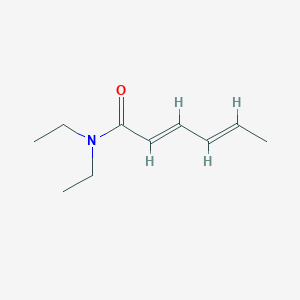
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
